Lumiracoxib-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13ClFNO2 |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

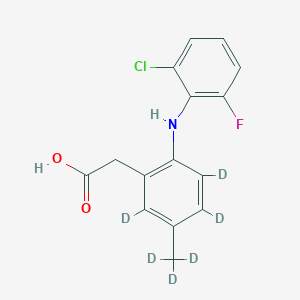

2-[2-(2-chloro-6-fluoroanilino)-3,4,6-trideuterio-5-(trideuteriomethyl)phenyl]acetic acid |

InChI |

InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)/i1D3,5D,6D,7D |

InChI Key |

KHPKQFYUPIUARC-UASVBIJOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])CC(=O)O)NC2=C(C=CC=C2Cl)F)[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Lumiracoxib-d6 and its chemical structure

This guide provides a comprehensive overview of Lumiracoxib-d6, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction to this compound

This compound is a stable, isotopically labeled form of Lumiracoxib.[1][2][3] It serves as an analytical standard, particularly in techniques like High-Performance Liquid Chromatography (HPLC), for the quantification of Lumiracoxib in various biological matrices.[1] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its use as an internal standard in mass spectrometry-based assays, ensuring accurate and precise measurements of the parent compound, Lumiracoxib.

Lumiracoxib itself is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[4][5][6] Structurally, it is a derivative of phenylacetic acid and is analogous to diclofenac.[7][8] This structural distinction sets it apart from other COX-2 inhibitors like celecoxib.[7][9] Lumiracoxib exhibits anti-inflammatory, analgesic, and antipyretic properties.[4][8] It was developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[5][6][10][11] However, it has been withdrawn from the market in several countries due to concerns about potential liver toxicity.[7]

Chemical Structure

The chemical name for Lumiracoxib is {2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid.[7] The deuterated form, this compound, is designated as 2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6.[2] This nomenclature indicates that six hydrogen atoms on the 5-methylbenzeneacetic acid moiety have been replaced by deuterium atoms.

Chemical Formula: C₁₅H₇D₆ClFNO₂[3]

Molecular Weight: 299.76 g/mol [3]

CAS Number: 1225453-72-4[1][3]

Below is a diagram illustrating the logical relationship and structural difference between Lumiracoxib and this compound.

Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for Lumiracoxib. As an isotopic analog, this compound is expected to have very similar physicochemical and pharmacokinetic properties, with the primary difference being its molecular weight.

Table 1: Physicochemical Properties of Lumiracoxib

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃ClFNO₂ | [7] |

| Molar Mass | 293.72 g·mol⁻¹ | [7] |

| pKa | 4.7 | [5][6] |

| Solubility | Soluble in DMSO to 100 mM |

Table 2: Pharmacokinetic Properties of Lumiracoxib

| Parameter | Value | Reference |

| Bioavailability | 74% | [5][6][7][12] |

| Protein Binding | >98% | [7][12] |

| Elimination Half-life | 4-8 hours | [5][6][7][10][12] |

| Time to Peak Plasma Concentration | 2 hours | [5][6][10] |

| Metabolism | Hepatic oxidation and hydroxylation (primarily via CYP2C9) | [7][9][12] |

| Excretion | Urine (54%) and Feces (43%) | [7] |

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for Lumiracoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][12] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins.[9][12] Unlike non-selective NSAIDs, Lumiracoxib has a much lower affinity for the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa and platelet function.[8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8][11]

The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the site of action for Lumiracoxib.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a Lumiracoxib derivative, which can be adapted for various research purposes. This protocol is based on the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one from Lumiracoxib.[13]

Objective: To synthesize 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one via intramolecular reaction of Lumiracoxib.

Materials:

-

Lumiracoxib

-

1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)

-

Dichloromethane (DCM)

-

Distilled water

-

Sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve Lumiracoxib (1.07 mmol) and EDC (1.2 mmol) in 20 mL of dichloromethane.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After 1 hour, dilute the reaction mixture with an additional 50 mL of dichloromethane.

-

Transfer the diluted mixture to a separatory funnel and wash three times with 20 mL of distilled water.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the sodium sulfate.

-

Remove the solvent from the filtrate by evaporation under reduced pressure.

-

The resulting product is 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.

Characterization:

The synthesized compound can be characterized using standard analytical techniques such as:

-

Melting Point Determination: To assess purity.

-

¹H-NMR Spectroscopy: To confirm the chemical structure.

-

Elemental Analysis: To determine the elemental composition.

The following diagram outlines the experimental workflow for this synthesis.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LUMIRACOXIB [chemicalbook.com]

- 6. Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lumiracoxib - Wikipedia [en.wikipedia.org]

- 8. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis and Purification of Deuterated Lumiracoxib

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis and purification of deuterated Lumiracoxib. The introduction of deuterium into drug molecules, a process known as deuteration, can significantly alter the pharmacokinetic properties of a compound, often leading to a more favorable metabolic profile, reduced toxicity, and an extended half-life.[1] This guide outlines a plausible synthetic route for preparing deuterated Lumiracoxib, detailed purification protocols, and methods for analytical characterization.

Proposed Synthesis of Deuterated Lumiracoxib (Lumiracoxib-d3)

The proposed synthesis of deuterated Lumiracoxib focuses on introducing three deuterium atoms at the methyl group of the phenylacetic acid moiety. This position is a potential site of metabolism, and its deuteration could slow down the rate of oxidation. The synthesis is based on a modified procedure for the synthesis of Lumiracoxib, starting with commercially available deuterated p-toluidine.

Synthetic Pathway

The following diagram illustrates the proposed two-step synthetic pathway for Lumiracoxib-d3.

Caption: Proposed synthetic pathway for Lumiracoxib-d3.

Experimental Protocol: Synthesis of 2-((2-chloro-6-fluorophenyl)amino)-5-(methyl-d3)aniline (Intermediate)

-

To a dried flask under an inert atmosphere, add 2-chloro-6-fluoroaniline (1.0 eq), p-toluidine-d3 (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the deuterated intermediate.

Experimental Protocol: Synthesis of Lumiracoxib-d3 (Final Product)

-

Dissolve the intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion of the acylation, carefully add aluminum chloride (AlCl3, 2.0 eq) in portions at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Cool the reaction to room temperature and quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to purification.

Purification of Deuterated Lumiracoxib

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.

Purification and Analysis Workflow

The following diagram illustrates the workflow for the purification and subsequent analysis of the synthesized Lumiracoxib-d3.

Caption: Workflow for purification and analysis of Lumiracoxib-d3.

Experimental Protocol: Preparative HPLC Purification

-

Column: A reversed-phase C18 column suitable for preparative scale separations.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Gradient: A typical gradient would start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 20-30 minutes.

-

Flow Rate: The flow rate will depend on the column dimensions but will typically be in the range of 20-50 mL/min for preparative HPLC.

-

Detection: UV detection at a wavelength where Lumiracoxib has strong absorbance (e.g., 270 nm).[2]

-

Procedure:

-

Dissolve the crude Lumiracoxib-d3 in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified Lumiracoxib-d3.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and extent of deuteration of the final product.

Quantitative Data

| Parameter | Value/Range | Reference/Note |

| Analytical HPLC | ||

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | [2] |

| Mobile Phase | Acetonitrile:Water with 0.05% trichloroacetic acid (35:65 v/v) | [2] |

| Flow Rate | 1.0 mL/min | [2] |

| Detection Wavelength | 270 nm | [2] |

| Retention Time (Lumiracoxib) | ~16.9 min | [2] |

| Preparative HPLC | ||

| Column | C18 reversed-phase (preparative scale) | |

| Mobile Phase | Acetonitrile:Water with 0.1% formic acid (gradient) | |

| Flow Rate | 20-50 mL/min | |

| Detection Wavelength | 270 nm | |

| Expected Yield & Purity | ||

| Overall Yield | 30-40% (Hypothetical) | |

| Purity (post-prep HPLC) | >98% | |

| Deuterium Incorporation | >98% |

Spectroscopic Data

| Analysis | Expected Results for Lumiracoxib-d3 |

| ¹H NMR | Absence of the singlet corresponding to the methyl protons (around 2.3 ppm). Other proton signals should be consistent with the Lumiracoxib structure. |

| ²H NMR | A signal corresponding to the -CD₃ group. |

| ¹³C NMR | A septet for the carbon of the -CD₃ group due to C-D coupling. |

| Mass Spectrometry (MS) | A molecular ion peak at m/z corresponding to the mass of Lumiracoxib-d3 (C₁₅H₁₀D₃ClFNO₂), which is approximately 3 mass units higher than non-deuterated Lumiracoxib. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of deuterated Lumiracoxib. The proposed synthetic route, leveraging a deuterated starting material, offers a plausible method for introducing a deuterium label at a metabolically relevant position. The outlined purification and analytical protocols are crucial for obtaining a highly pure and well-characterized final product. This information is intended to support researchers and drug development professionals in the synthesis of isotopically labeled compounds for further investigation into their pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lumiracoxib-d6

This guide provides a comprehensive overview of the physical and chemical properties of Lumiracoxib-d6, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. The information is intended for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Data

Quantitative data for this compound and its non-deuterated form, Lumiracoxib, are summarized in the table below for comparative analysis.

| Property | This compound | Lumiracoxib |

| Molecular Formula | C₁₅H₇D₆ClFNO₂ | C₁₅H₁₃ClFNO₂[1][2][3][4][5][6][7] |

| Molecular Weight | 299.76 g/mol [8][9] | 293.72 g/mol [1][2][3][5][6][10][11] |

| CAS Number | 1225453-72-4[8][9] | 220991-20-8[1][2][3][4][5][7] |

| Melting Point | Not available | 136-138°C[12] or 158-159°C[5] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Soluble in DMSO (approx. 30-59 mg/mL)[4][7][12][13][14], DMF (approx. 30 mg/mL)[4][7], and methanol and ethanol (<1 mg/ml)[12]. Sparingly soluble in aqueous buffers[4] and insoluble in water[12]. |

| Appearance | Not available | Crystalline solid[4], White to light yellow solid[2] |

| pKa | Not available | 4.7[11] |

| LogP | Not available | 4.50[10] |

| UV/Vis (λmax) | Not available | 274 nm[4][7] |

Mechanism of Action and Signaling Pathway

Lumiracoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][3][15][16][17] Its deuterated form, this compound, is expected to have the same mechanism of action. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[18][19][20] By selectively inhibiting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining.[1][15]

The signaling pathway involving COX-2 is complex and can be activated by various stimuli, including growth factors and tumor promoters.[19] This activation leads to the transcription of the COX-2 gene and subsequent production of prostaglandins, which can then act on various receptors to elicit a biological response.[18][21]

Figure 1: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of Lumiracoxib

A common synthesis route for Lumiracoxib involves the following key steps[11]:

-

Coupling: Palladium-catalyzed coupling of p-bromotoluene and 2-chloro-6-fluoroaniline to form an aniline intermediate.

-

Acylation: Acylation of the intermediate with chloroacetyl chloride.

-

Cyclization: Aluminum chloride-mediated cyclization to form a key lactam intermediate.

-

Ring Opening: Base-catalyzed hydrolysis of the lactam to yield Lumiracoxib.

Figure 2: A generalized workflow for the synthesis of Lumiracoxib.

Liquid Chromatographic Determination

A stability-indicating reversed-phase liquid chromatography (LC) method has been developed for the determination of Lumiracoxib in pharmaceutical formulations.[22]

-

Column: Synergi fusion C18 (150 mm x 4.6 mm)

-

Mobile Phase: Phosphoric acid (25 mM; pH 3.0) / Acetonitrile (40:60, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: 272 nm

-

Column Temperature: 30°C

-

Linearity: 10-100 µg/mL

This method was found to be specific, linear, precise, accurate, and robust for the analysis of Lumiracoxib.[22]

In Vitro COX Inhibition Assay

The inhibitory activity of Lumiracoxib on COX-1 and COX-2 can be determined using a human whole blood assay.[16]

-

Heparinized human blood is divided into two aliquots.

-

One aliquot is used to measure thromboxane B2 (TxB2) production as a measure of COX-1 activity.

-

The other aliquot is used to measure prostaglandin E2 (PGE2) production as a measure of COX-2 activity.

-

Various concentrations of the test compound (Lumiracoxib) are added to the blood samples.

-

The concentration-dependent inhibition of prostaglandin synthesis is measured to determine the IC₅₀ values for both COX-1 and COX-2.

Pharmacokinetics and Metabolism

Lumiracoxib is rapidly absorbed after oral administration, with a bioavailability of about 74%.[11][15][17] It is highly bound to plasma proteins (>98%).[1][15] The terminal half-life is approximately 4 hours.[15][17]

Metabolism of Lumiracoxib primarily occurs in the liver via oxidation and hydroxylation, mainly by the CYP2C9 enzyme.[1][11][15] The major metabolites are 4'-hydroxy-lumiracoxib and 5-carboxy-lumiracoxib.[1][15]

Applications

This compound is primarily used as a labeled internal standard for the quantification of Lumiracoxib in biological samples during pharmacokinetic and metabolic studies.[8][9] Its use as an analytical standard is crucial for accurate and precise measurements in research and development.[23]

References

- 1. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lumiracoxib - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Lumiracoxib [drugfuture.com]

- 6. GSRS [precision.fda.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 10. lumiracoxib [drugcentral.org]

- 11. LUMIRACOXIB [chemicalbook.com]

- 12. labsolu.ca [labsolu.ca]

- 13. glpbio.com [glpbio.com]

- 14. selleckchem.com [selleckchem.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 19. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. clearsynth.com [clearsynth.com]

Lumiracoxib-d6 Stability and Storage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lumiracoxib-d6. The information presented herein is critical for ensuring the integrity and reliability of this compound in research and development settings. The data is primarily based on forced degradation studies performed on its non-deuterated analog, Lumiracoxib, which provides a strong indication of the stability profile of this compound.

Recommended Storage Conditions

To maintain the chemical integrity of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C (Refrigerator) for solid form | [1] |

| -20°C for up to 1 month (stock solutions) | [2] | |

| -80°C for up to 6 months (stock solutions) | [2] | |

| Shipping | Ambient temperature | [1] |

| Product Form | Solid | [3] |

Stability Profile of Lumiracoxib

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products. Such studies have been performed on Lumiracoxib, the non-deuterated form of this compound. The results of these studies offer valuable insights into the expected stability of the deuterated compound under various stress conditions.

A stability-indicating micellar electrokinetic chromatography (MEKC) method was developed to analyze Lumiracoxib and its degradation products.[1] The study revealed that Lumiracoxib is susceptible to degradation under acidic, basic, and oxidative conditions.

Summary of Forced Degradation Studies on Lumiracoxib

| Stress Condition | Reagent/Condition | Outcome | Reference |

| Acid Hydrolysis | 1 M HCl, heated at 80°C for 2 hours | Significant degradation observed, two major degradation products formed. | [1] |

| Base Hydrolysis | 0.1 M NaOH, heated at 80°C for 4 hours | Significant degradation observed, two major degradation products formed. | [1] |

| Oxidative Degradation | 3% H₂O₂, at room temperature for 24 hours | Significant degradation observed. | [1] |

| Thermal Degradation | Heated at 80°C for 48 hours | No significant degradation observed. | [1] |

| Photolytic Degradation (UV) | Exposed to UV light (254 nm) for 48 hours | No significant degradation observed. | [1] |

| Photolytic Degradation (Visible) | Exposed to visible light for 48 hours | No significant degradation observed. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the stability assessment of Lumiracoxib are provided below. These protocols can be adapted for the stability testing of this compound.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Stability-Indicating MEKC Method Protocol

A validated stability-indicating micellar electrokinetic chromatography (MEKC) method was employed for the analysis of Lumiracoxib and its degradation products.[1]

Instrumentation and Conditions:

-

System: Capillary Electrophoresis system with a photodiode array (PDA) detector.

-

Capillary: Fused-silica capillary (50 µm i.d., effective length 40 cm).

-

Buffer: 50 mM borate buffer and 50 mM sodium dodecyl sulfate (SDS) solution, pH 9.0.

-

Temperature: 30°C.

-

Applied Voltage: 20 kV.

-

Detection: 208 nm.

-

Internal Standard: Nimesulide.

Procedure:

-

Prepare the buffer solution and degas before use.

-

Condition the capillary with 0.1 M NaOH, followed by water, and then the running buffer.

-

Prepare standard and sample solutions of Lumiracoxib in the appropriate solvent.

-

Inject the samples and run the analysis under the specified conditions.

-

Quantify the amount of Lumiracoxib and its degradation products by comparing the peak areas with that of the internal standard.

Stability-Indicating HPLC Method Protocol

A reversed-phase high-performance liquid chromatography (HPLC) method was also developed and validated for the determination of Lumiracoxib in pharmaceutical formulations.

Instrumentation and Conditions:

-

System: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of buffer (e.g., potassium dihydrogen phosphate, pH 3.0) and acetonitrile in a specific ratio (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 272 nm.

-

Temperature: 30°C.

Procedure:

-

Prepare the mobile phase, filter, and degas.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare standard and sample solutions of Lumiracoxib.

-

Inject the solutions onto the column and record the chromatograms.

-

The method should be validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.

Degradation Pathway

Based on the forced degradation studies, a potential degradation pathway for Lumiracoxib can be proposed. The primary degradation products identified under hydrolytic (acidic and basic) conditions suggest cleavage of the amide bond as a likely degradation route.

Disclaimer: This guide is intended for informational purposes for research and development professionals. The stability of this compound may vary depending on the specific formulation, packaging, and handling procedures. It is recommended to perform specific stability studies for your intended application.

References

- 1. Determination of lumiracoxib by a validated stability-indicating MEKC method and identification of its degradation products by LC-ESI-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

A Deep Dive into the Mechanism of Lumiracoxib: A Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of lumiracoxib, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. We will delve into its unique chemical structure, its distinct binding interactions with the COX-2 enzyme, and the resulting functional consequences that underpin its anti-inflammatory, analgesic, and antipyretic properties. This document summarizes key quantitative data, outlines experimental methodologies used for its characterization, and provides visual representations of its mechanism and relevant biological pathways.

Introduction: A Structurally Distinct Coxib

Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] Structurally, it is an analogue of diclofenac and belongs to the arylalkanoic acid class of NSAIDs.[2] Unlike other COX-2 inhibitors (coxibs) such as celecoxib, lumiracoxib is an acidic molecule and lacks a sulphone or sulphonamide group.[3][4] This unique structure dictates its distinct interaction with the COX-2 active site.[2][5]

The primary mechanism of action of lumiracoxib is the inhibition of prostaglandin synthesis by blocking the activity of the COX-2 enzyme.[5] Prostaglandins are key mediators of inflammation, pain, and fever.[6] The isoform COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced by inflammatory stimuli.[7] By selectively targeting COX-2, lumiracoxib reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1, which is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][8]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The selectivity of lumiracoxib for COX-2 over COX-1 has been quantified in various in vitro and ex vivo assays. The following tables summarize the key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.

| Enzyme Source | Lumiracoxib Kᵢ (μM) | Reference Compound | Reference Kᵢ (μM) |

| Purified ovine COX-1 | 3 | Diclofenac | 0.01 |

| Purified human recombinant COX-2 | 0.06 | Celecoxib | 0.2 |

Table 1: Inhibition of Purified COX Enzymes[4]

| Assay System | Parameter | Lumiracoxib | Celecoxib | Diclofenac | Naproxen |

| COX-2 expressing dermal fibroblasts | IC₅₀ (μM) for PGE₂ production | 0.14 | 0.31 | - | - |

| HEK 293 cells with human COX-1 | IC₅₀ (μM) for PGE₂ production | >30 | ~30 | - | - |

| Human Whole Blood Assay (COX-2) | IC₅₀ (μM) for PGE₂ production | 0.13 | - | - | - |

| Human Whole Blood Assay (COX-1) | IC₅₀ (μM) for TxB₂ production | 67 | - | - | - |

| COX-1/COX-2 Selectivity Ratio | 515 | - | - | - |

Table 2: Cellular and Whole Blood Assay Data for COX Inhibition[4]

| Parameter | Lumiracoxib | Diclofenac |

| ID₅₀ for COX-1 (TxB₂ generation) in rats (mg/kg) | 33 | - |

| ID₅₀ for COX-2 (PGE₂ production) in rat air pouch (mg/kg) | 0.24 | - |

Table 3: Ex Vivo Inhibition Data in Rats[4]

Molecular Mechanism of COX-2 Inhibition

Lumiracoxib exhibits a distinct binding mechanism compared to other coxibs. Crystallographic studies have revealed that lumiracoxib binds in an "inverted" orientation within the COX-2 active site.[9][10]

Key interactions include:

-

The carboxylate group of lumiracoxib forms crucial hydrogen bonds with Tyrosine 385 (Tyr385) and Serine 530 (Ser530) at the top of the active site channel.[4][9][10] This is in contrast to traditional NSAIDs that typically interact with Arginine 120 (Arg120) at the base of the active site.[4]

-

The 5'-methyl group on the phenylacetic acid ring is a key determinant of its COX-2 selectivity.[9]

-

The ortho-substituents on the aniline ring influence the potency and substrate selectivity of inhibition.[9]

This unique binding mode is a consequence of its chemical structure, particularly the presence of the carboxylic acid moiety.[4]

Experimental Protocols

The characterization of lumiracoxib's inhibitory activity involves several key experimental methodologies.

Inhibition of Purified COX-1 and COX-2

Objective: To determine the inhibitory potency (Kᵢ) and mechanism of inhibition against purified enzymes.

Methodology:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Enzymatic activity is monitored in real-time by measuring the rate of oxygen consumption.

-

The assay is initiated by the addition of the substrate, arachidonic acid.

-

Various concentrations of lumiracoxib are pre-incubated with the enzyme to assess its inhibitory effect.

-

Kinetic parameters are analyzed to determine the mechanism (e.g., competitive, non-competitive, time-dependent) and the inhibition constant (Kᵢ).[4]

Cell-Based Assays for COX-1 and COX-2 Inhibition

Objective: To evaluate the inhibitory activity of lumiracoxib in a cellular context.

Methodology:

-

COX-2 Activity: Human dermal fibroblasts stimulated with interleukin-1β (IL-1β) are used as a source of COX-2. These cells are treated with varying concentrations of lumiracoxib. The production of prostaglandin E₂ (PGE₂) is measured, typically by enzyme-linked immunosorbent assay (ELISA), to determine the IC₅₀ value.[4]

-

COX-1 Activity: Human embryonic kidney (HEK) 293 cells stably transfected with human COX-1 are utilized. These cells are incubated with different concentrations of lumiracoxib, and the production of PGE₂ is quantified to assess COX-1 inhibition.[4]

Human Whole Blood Assay

Objective: To assess the COX-1 and COX-2 selectivity of lumiracoxib in a more physiologically relevant ex vivo system.

Methodology:

-

Heparinized human whole blood is collected from healthy donors.

-

COX-1 Activity: To measure COX-1 activity, the blood is allowed to clot, which induces platelet activation and subsequent thromboxane B₂ (TxB₂) production via COX-1. The levels of TxB₂ are measured in the serum.

-

COX-2 Activity: To assess COX-2 activity, the blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The subsequent production of PGE₂ is then measured in the plasma.

-

The IC₅₀ values for the inhibition of TxB₂ (COX-1) and PGE₂ (COX-2) production are determined to calculate the COX-1/COX-2 selectivity ratio.[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of lumiracoxib and the relevant signaling pathways.

References

- 1. lumiracoxib [drugcentral.org]

- 2. Lumiracoxib - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. jpp.krakow.pl [jpp.krakow.pl]

- 8. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Molecular Determinants of Substrate-Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Lumiracoxib-d6 in Research

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the quantitative analysis of the selective COX-2 inhibitor Lumiracoxib, Lumiracoxib-d6 is the designated compound. This technical guide provides an in-depth overview of its commercial availability and its application in research, with a focus on bioanalytical methodologies.

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. While specific quantitative data such as purity and isotopic enrichment may vary between suppliers and batches, the following companies are primary sources for this compound:

| Supplier | Website | Notes |

| Clearsynth | --INVALID-LINK-- | Offers this compound for research and development purposes. The product is often custom synthesized.[1] |

| Pharmaffiliates | --INVALID-LINK-- | Lists this compound as a stable isotope and pharmaceutical standard. |

| MedChemExpress | --INVALID-LINK-- | Provides Lumiracoxib and its deuterated analog for research use. |

It is recommended to contact the suppliers directly to obtain lot-specific certificates of analysis for detailed information on purity, isotopic enrichment, and available formats (e.g., solid powder, pre-weighed vials).

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-[(2-Chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic acid-d6 |

| Synonyms | CGS 35189-d6, COX 189-d6, Prexige-d6 |

| CAS Number | 1225453-72-4 |

| Molecular Formula | C₁₅H₇D₆ClFNO₂ |

| Molecular Weight | 299.76 g/mol |

Biological Context: The Role of Lumiracoxib

Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are signaling molecules that contribute to pain and inflammation.[3] By selectively targeting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins.[3] Its primary research applications are in the fields of osteoarthritis, rheumatoid arthritis, and acute pain management.[4][5]

The signaling pathway of COX-2 inhibition is well-established. In response to inflammatory stimuli, cells upregulate the expression of COX-2. This enzyme then acts on arachidonic acid, a fatty acid released from the cell membrane, to produce prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, such as PGE2, which promote inflammation, pain, and fever. Lumiracoxib, by binding to the active site of the COX-2 enzyme, blocks this initial conversion step.

Experimental Protocols: Bioanalytical Method Using this compound

The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the quantification of Lumiracoxib in biological matrices such as plasma, serum, or urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response.

While a specific, validated method for this compound is not publicly available in the searched literature, the following provides a detailed, representative protocol for the analysis of an NSAID using its deuterated internal standard by LC-MS/MS. This protocol can be adapted and validated for Lumiracoxib and this compound.

Objective: To quantify the concentration of Lumiracoxib in human plasma using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Lumiracoxib analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates

-

Centrifuge

2. Preparation of Stock and Working Solutions:

-

Lumiracoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lumiracoxib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Lumiracoxib Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations.

-

This compound Working Solution (Internal Standard): Dilute the stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well plate.

-

Add 150 µL of the this compound working solution (in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lumiracoxib - Wikipedia [en.wikipedia.org]

- 3. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Safety Profile of Lumiracoxib-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Lumiracoxib-d6, a deuterated analog of the selective COX-2 inhibitor, Lumiracoxib. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting. It is important to note that Lumiracoxib was withdrawn from the market in several countries due to concerns of hepatotoxicity.[1][2][3]

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Lumiracoxib.[4] Key chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6 | [4] |

| Synonyms | CGS 35189-d6, COX 189-d6, Prexige-d6 | [4][5] |

| CAS Number | 1225453-72-4 | [4] |

| Molecular Formula | C₁₅H₇D₆ClFNO₂ | [4] |

| Molecular Weight | 299.76 g/mol | [4][6] |

| Appearance | Yellow to pale yellow crystal | [7] |

| Melting Point | 158-159°C | [7] |

| Solubility | DMSO: 125 mg/mL (425.58 mM) | [8] |

| pKa | 4.7 | [9] |

Hazard Identification and Precautionary Measures

Potential Health Effects: [7]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Precautionary Statements:

-

Handle in accordance with good industrial hygiene and safety practices.[10]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[7][10]

-

Avoid creating dust.[11]

-

Wash hands thoroughly after handling.

The following diagram outlines the general laboratory safety workflow when handling this compound.

Toxicological Information

The primary toxicological concern for Lumiracoxib is hepatotoxicity, which led to its withdrawal from several markets.[1][2][3]

| Toxicity Data (for Lumiracoxib) | Value | Species | Route |

| LD50 | 600 mg/kg | Mouse | Oral |

| LD50 | 500 mg/kg | Rat | Oral |

| LD50 | 750 mg/kg | Mouse | Intraperitoneal |

| LD50 | 1000 mg/kg | Rat | Intraperitoneal |

Data obtained from DrugBank Online for Lumiracoxib.[12]

The metabolism of Lumiracoxib is a key factor in its toxicity. It is primarily metabolized in the liver by CYP2C9.[2][12]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Duration |

| Powder at -20°C | 3 years |

| Powder at 4°C | 2 years |

| In solvent at -80°C | 6 months |

| In solvent at -20°C | 1 month |

Storage information based on data for Lumiracoxib.[8]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following provides a general guideline for preparing a stock solution based on the solubility data of the parent compound.

Preparation of a 10 mM Stock Solution in DMSO:

-

Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate laboratory glassware, and personal protective equipment.

-

Calculation:

-

Molecular Weight (MW) of this compound = 299.76 g/mol

-

To prepare 1 mL of a 10 mM solution:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 299.76 g/mol * 1000 mg/g = 2.9976 mg

-

-

-

Procedure:

-

In a well-ventilated fume hood, accurately weigh 2.9976 mg of this compound.

-

Transfer the powder to a suitable vial.

-

Add 1 mL of DMSO to the vial.

-

Vortex or sonicate until the compound is completely dissolved. The solution should be clear.

-

-

Storage: Store the stock solution at -20°C or -80°C as per the stability data.

This guide is intended to provide essential safety information for handling this compound in a research setting. Users are strongly encouraged to consult all available literature and institutional safety guidelines before commencing any experimental work.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lumiracoxib - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. scbt.com [scbt.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LUMIRACOXIB [chemicalbook.com]

- 10. fishersci.nl [fishersci.nl]

- 11. pharmacopoeia.com [pharmacopoeia.com]

- 12. go.drugbank.com [go.drugbank.com]

Isotopic Purity of Lumiracoxib-d6 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for Lumiracoxib-d6 standards. As a deuterated internal standard, the accuracy of quantitative bioanalytical assays relies heavily on the precise characterization of its isotopic composition. This document outlines the mechanism of action of Lumiracoxib, details the experimental protocols for determining isotopic purity, and presents a framework for the clear presentation of these data.

Introduction: The Significance of Isotopic Purity

Deuterated compounds, such as this compound, are indispensable internal standards in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The incorporation of deuterium atoms provides a distinct mass shift, allowing for the differentiation of the internal standard from the unlabeled analyte. The fundamental assumption is that the deuterated standard co-elutes with the analyte and experiences similar ionization and fragmentation, thereby correcting for variations in sample preparation and instrument response.

However, the synthesis of deuterated compounds is seldom perfect, resulting in a distribution of isotopic species. This isotopic profile, or "isotopic purity," is a critical parameter. The presence of unlabeled analyte (d0) in the deuterated standard can lead to an overestimation of the analyte concentration, while the presence of incompletely deuterated species (d1-d5) can interfere with the quantification of the analyte and the internal standard. Therefore, rigorous determination and clear reporting of isotopic purity are paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

Mechanism of Action: Lumiracoxib and COX-2 Inhibition

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its therapeutic effects are derived from the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever.

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins and thromboxanes.[1][2][3] While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2] By selectively inhibiting COX-2, Lumiracoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract and platelets.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound standards requires high-resolution analytical techniques capable of resolving the small mass differences between the various deuterated and undeuterated species. The two primary methods employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound. By providing a high degree of mass accuracy and resolution, it can distinguish between the different isotopologues of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled to an electrospray ionization (ESI) source is used.

-

Infusion and Data Acquisition: The sample solution is directly infused into the mass spectrometer. Data is acquired in full-scan mode in the positive or negative ion mode, depending on the ionization efficiency of Lumiracoxib. The mass range should be set to encompass the expected m/z values of all isotopologues (d0 to d6).

-

Data Analysis: The high-resolution mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The relative abundance of each isotopologue is determined by integrating the area under its corresponding peak. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Equation for Isotopic Purity Calculation:

Isotopic Purity (%) = (Intensity of d6 / (Sum of Intensities of d0 to d6)) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides complementary information to HRMS. While HRMS gives the overall isotopic distribution, NMR can confirm the position of deuterium labeling and provide a quantitative measure of deuteration at specific sites.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound standard is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the sites of deuteration. The integration of any residual proton signals at these positions can be used to estimate the percentage of non-deuterated species.

-

²H NMR Analysis: A ²H (Deuterium) NMR spectrum is acquired. This spectrum will show signals only for the deuterium atoms in the molecule. The presence of signals at the expected chemical shifts confirms the successful incorporation of deuterium at the desired positions.

Data Presentation

All quantitative data regarding the isotopic purity of this compound standards should be summarized in a clear and concise tabular format. This allows for easy comparison between different batches of the standard and provides a comprehensive overview of its quality.

| Parameter | Specification | Result (Batch XXXXX) | Method |

| Chemical Purity | ≥ 98% | 99.5% | HPLC |

| Isotopic Purity (d6) | ≥ 98% | 99.2% | HRMS |

| d0 Content | ≤ 0.5% | 0.1% | HRMS |

| d1 Content | ≤ 1.0% | 0.3% | HRMS |

| d2 Content | ≤ 0.5% | 0.1% | HRMS |

| d3 Content | ≤ 0.5% | 0.1% | HRMS |

| d4 Content | ≤ 0.5% | 0.1% | HRMS |

| d5 Content | ≤ 0.5% | 0.1% | HRMS |

| Deuteration Site Confirmation | Conforms to structure | Confirmed | ¹H NMR, ²H NMR |

Experimental Workflow Visualization

The logical flow of assessing the isotopic purity of a this compound standard can be visualized as follows:

Conclusion

The isotopic purity of this compound is a critical factor that directly impacts the validity of quantitative bioanalytical data. A thorough characterization using a combination of HRMS and NMR spectroscopy is essential to ensure the quality and reliability of these standards. By following standardized experimental protocols and presenting the data in a clear and comprehensive manner, researchers and drug development professionals can have high confidence in the accuracy of their analytical results, ultimately contributing to the robustness of preclinical and clinical studies.

References

Navigating the Solubility Landscape of Lumiracoxib-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Core Compound: Lumiracoxib

Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] This selectivity is crucial as COX-2 is primarily involved in inflammation and pain, while the COX-1 enzyme plays a role in protecting the stomach lining. By targeting COX-2, Lumiracoxib aims to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Solubility Profile of Lumiracoxib

The solubility of a drug substance is a critical factor in its formulation, bioavailability, and overall therapeutic efficacy. The following table summarizes the available quantitative solubility data for Lumiracoxib in various solvents.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 59 mg/mL | 200.87 | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[3] |

| Dimethylformamide (DMF) | ~30 mg/mL | ~102.14 | - |

| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | ~0.68 | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute. |

| Water | Insoluble | - | - |

| Ethanol | Insoluble | - | - |

The Impact of Deuteration on Solubility

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can subtly alter its physicochemical properties due to the kinetic isotope effect. While the primary goal of deuteration is often to slow down drug metabolism and enhance pharmacokinetic properties, it can also influence solubility.

Studies on other deuterated compounds have shown that deuterium incorporation can sometimes lead to a modest increase in solubility. For instance, a study on flurbiprofen-d8 demonstrated a twofold increase in solubility compared to its non-deuterated form. This is thought to be due to slight changes in intermolecular interactions and crystal lattice energy. However, it is important to note that the effect of deuteration on solubility is not always predictable and can be compound-specific. Therefore, the solubility of Lumiracoxib-d6 is expected to be in a similar range to Lumiracoxib, with a possibility of a slight increase.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount in drug development. The following section details a general experimental protocol for determining the thermodynamic solubility of a compound like Lumiracacoxib-d6.

Thermodynamic Solubility "Shake-Flask" Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's application and the process of its characterization, the following diagrams have been generated using Graphviz.

The diagram above illustrates the mechanism of action of this compound. It acts as a selective inhibitor of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

The workflow diagram outlines the key steps involved in the "shake-flask" method for determining the thermodynamic solubility of this compound. This systematic approach ensures the generation of reliable and reproducible solubility data.

Conclusion

While direct experimental data on the solubility of this compound remains to be published, this guide provides a robust framework for understanding its potential solubility profile based on the data of its non-deuterated form and the known effects of deuteration. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility of this compound in various solvents, which is a critical step in its journey through the drug development pipeline. The visualizations of its mechanism of action and the experimental workflow further aid in the conceptual understanding of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Use of Lumiracoxib-d6 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of lumiracoxib in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein employs Lumiracoxib-d6 as an internal standard (IS) to ensure accuracy and precision. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit similar chemical and physical properties to the analyte, compensating for variability during sample preparation and analysis.

Introduction

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Accurate quantification of lumiracoxib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects, variations in instrument response, and potential losses during sample processing, thereby ensuring the reliability of the results.

Principle of the Method

The method involves the extraction of lumiracoxib and the internal standard, this compound, from a biological matrix, followed by separation using reverse-phase liquid chromatography. The separated compounds are then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lumiracoxib.

Experimental Protocols

Materials and Reagents

-

Lumiracoxib analytical standard (Purity >98%)

-

This compound internal standard (Purity >98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lumiracoxib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the lumiracoxib primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting lumiracoxib from plasma samples.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.

LC-MS/MS Method

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 1: Example Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | See Table 2 |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lumiracoxib | 292.7 | 248.7 | 150 | -15 |

| This compound | 298.8 | 254.8 | 150 | -15 |

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

LC-MS/MS Analysis Workflow

Caption: A schematic of the LC-MS/MS workflow for the analysis of lumiracoxib.

Data Presentation and Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated method.

Linearity and Range

The method should be linear over a defined concentration range.

Table 3: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Lumiracoxib | 1 - 1000 | > 0.99 |

Accuracy and Precision

The accuracy and precision of the method are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 4: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LQC | 5 | 95 - 105 | < 15 | 93 - 107 | < 15 |

| MQC | 100 | 97 - 103 | < 10 | 96 - 104 | < 10 |

| HQC | 800 | 98 - 102 | < 8 | 97 - 103 | < 8 |

Recovery

The extraction recovery of the analyte and internal standard should be consistent and reproducible.

Table 5: Extraction Recovery

| Analyte | LQC (%) | MQC (%) | HQC (%) |

| Lumiracoxib | ~90% | ~92% | ~91% |

| This compound | ~93% |

Signaling Pathways and Logical Relationships

While lumiracoxib's mechanism of action involves the inhibition of the COX-2 enzyme in the arachidonic acid signaling pathway, a detailed signaling pathway diagram is beyond the scope of these analytical application notes. The logical relationship in this protocol is the direct correlation between the analyte/internal standard peak area ratio and the concentration of the analyte, which forms the basis of quantification.

Logical Relationship for Quantification

Caption: The logical basis for calculating the analyte concentration.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of lumiracoxib in biological matrices. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for various research and drug development applications.

Application Notes and Protocols for the Quantitative Analysis of Lumiracoxib in Plasma using Lumiracoxib-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Accurate quantification of Lumiracoxib in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Lumiracoxib in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Lumiracoxib-d6.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.

Mechanism of Action: COX-2 Inhibition

Lumiracoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the inflammatory pathway.[1][2] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. The signaling pathway below illustrates the central role of COX-2.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the sample preparation and LC-MS/MS analysis of Lumiracoxib in plasma.

Materials and Reagents

-

Lumiracoxib analytical standard (≥98% purity)

-

This compound (internal standard, IS) (≥98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Data acquisition and processing software.

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Lumiracoxib and this compound in methanol to obtain separate 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Lumiracoxib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate Lumiracoxib working standard solutions to achieve final concentrations in the desired range (e.g., 1 - 5000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in the same manner.

-

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation method for plasma sample preparation.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 0.5 | 95 | 5 |

| 0.5 - 2.5 | 5 | 95 |

| 2.5 - 3.0 | 5 | 95 |

| 3.0 - 3.1 | 95 | 5 |

| 3.1 - 5.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Lumiracoxib | 294.0 | 250.0 | 15 | 100 |

| This compound | 300.0 | 256.0 | 15 | 100 |

Note: MS parameters may require optimization for the specific instrument used.

Method Validation and Results

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the method.

Table 5: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Lumiracoxib | 1.0 - 5000 | > 0.995 | 1/x² |

Table 6: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |

| LLOQ | 1.0 | ± 15.0 | < 15.0 | ± 15.0 | < 15.0 |

| LQC | 3.0 | ± 10.0 | < 10.0 | ± 10.0 | < 10.0 |

| MQC | 250 | ± 10.0 | < 10.0 | ± 10.0 | < 10.0 |

| HQC | 4000 | ± 10.0 | < 10.0 | ± 10.0 | < 10.0 |

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value. Precision (%CV) not exceeding 15% (20% for LLOQ).

Table 7: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Factor | IS Normalized Matrix Factor (% CV) |

| Lumiracoxib | LQC | 85.2 | 0.98 | < 15 |

| MQC | 87.5 | 0.97 | < 15 | |

| HQC | 86.1 | 0.99 | < 15 | |

| This compound | MQC | 88.0 | 0.98 | - |

Recovery was consistent and reproducible. The internal standard effectively compensated for matrix effects.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Lumiracoxib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The detailed protocols and validation data presented herein demonstrate the suitability of this method for supporting pharmacokinetic and other clinical studies of Lumiracoxib.

References

Application Notes and Protocols for the Bioanalytical Method Development of Lumiracoxib using Lumiracoxib-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) developed for the treatment of pain and inflammation. To support pharmacokinetic and toxicokinetic studies in drug development, a robust and reliable bioanalytical method for the quantification of lumiracoxib in biological matrices is essential. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lumiracoxib in human plasma, utilizing its stable isotope-labeled analog, Lumiracoxib-d6, as the internal standard (IS). The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the analytical method.[1]

The method described herein is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Materials and Methods

Reagents and Chemicals

-

Lumiracoxib (reference standard, purity ≥98%)

-

This compound (internal standard, purity ≥98%, isotopic purity ≥99%)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at low flow rates.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.

-

Data acquisition and processing software.

Experimental Protocols

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lumiracoxib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the lumiracoxib primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve (e.g., 1, 10, 100, 1000, 10000, and 50000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and efficient method for extracting lumiracoxib from plasma samples.

-

Label polypropylene tubes for each sample, standard, and QC.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-